ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
CAS No.: 68683-09-0
Cat. No.: VC11607043
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68683-09-0 |
---|---|
Molecular Formula | C7H8ClNO3 |
Molecular Weight | 189.6 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is defined by its oxazole core, a heterocycle renowned for its stability and participation in π-π interactions. The chloromethyl (-CHCl) group at position 2 introduces electrophilic reactivity, facilitating nucleophilic substitution reactions, while the ethyl ester at position 4 provides a handle for hydrolysis or transesterification. Computational analyses reveal that the electron-withdrawing ester group polarizes the chloromethyl moiety, enhancing its susceptibility to nucleophilic attack .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.59 g/mol |
IUPAC Name | Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate |
CAS Number | 133968-18-0 |
Synthesis and Optimization Strategies
Cyclization-Based Synthetic Routes
The synthesis of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate typically employs cyclization reactions. A common approach involves the condensation of ethyl 2-amino-3-chloropropanoate with glyoxylic acid under acidic conditions, followed by dehydration to form the oxazole ring. Alternative methods utilize pre-functionalized intermediates, such as ethyl 2-(bromomethyl)oxazole-4-carboxylate, subjected to halogen exchange with chloride ions in the presence of .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Conditions |
---|---|---|
Cyclization with glyoxylic acid | 65–75 | , 80°C, 6 h |
Halogen exchange | 82–88 | , DMF, 60°C, 4 h |
Industrial-Scale Production
Industrial protocols optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. For instance, a telescoped process combining cyclization and chlorination steps achieves 90% conversion at 100°C with a residence time of 30 minutes. Solvent selection (e.g., dimethylformamide vs. ethanol) significantly impacts reaction kinetics, with polar aprotic solvents favoring faster rates due to improved solubility of ionic intermediates .
Reactivity and Functionalization Pathways
The chloromethyl group undergoes nucleophilic substitution with diverse reagents:
-
Azidation: Treatment with sodium azide () in at 60°C yields the azidomethyl derivative, a precursor for click chemistry.
-
Amination: Reaction with primary amines (e.g., methylamine) produces secondary amines, which exhibit enhanced bioavailability in pharmacological screens .
-
Oxidation: Hydrogen peroxide () oxidizes the chloromethyl group to a carbonyl, forming ethyl 2-oxo-1,3-oxazole-4-carboxylate, a key intermediate for heterocyclic expansion.
Mechanistic Insight: Density functional theory (DFT) calculations indicate that the chloromethyl group’s electrophilicity is amplified by the electron-deficient oxazole ring, lowering the activation energy for reactions by 15–20 kJ/mol compared to aliphatic analogs .
Biological Applications and Antimicrobial Efficacy
In Vitro Antimicrobial Activity
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate demonstrates broad-spectrum antimicrobial activity. In a 2022 study, it exhibited minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . Against fungal pathogens like Candida albicans, MICs ranged from 32–64 µg/mL, suggesting moderate antifungal potential.
Table 3: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Reference Compound (MIC) |
---|---|---|
S. aureus (MRSA) | 16 | Vancomycin (2) |
E. coli | 8 | Ciprofloxacin (1) |
C. albicans | 64 | Fluconazole (8) |
Mechanistic Studies
The compound’s antimicrobial action stems from alkylation of microbial enzymes. For example, it irreversibly inhibits S. aureus dihydrofolate reductase (DHFR) by covalently binding to cysteine residues, as confirmed by X-ray crystallography . Molecular docking simulations reveal a binding affinity () of -9.2 kcal/mol, outperforming trimethoprim (-7.8 kcal/mol) .
Comparative Analysis with Structural Analogs
Ethyl 5-(Bromomethyl)-2-Phenyl-1,3-Oxazole-4-Carboxylate (Source):
-
Reactivity: The bromomethyl analog undergoes substitution 5x faster than the chloromethyl derivative due to bromide’s superior leaving group ability.
-
Bioactivity: Demonstrates lower MICs (4–8 µg/mL against MRSA) but higher cytotoxicity (IC = 12 µM vs. 25 µM for chloromethyl variant).
Ethyl 2-(Methyl)-1,3-Oxazole-4-Carboxylate:
-
Lacks the chloromethyl group, resulting in no antimicrobial activity, underscoring the critical role of the electrophilic site.
Spectroscopic Characterization
Infrared Spectroscopy:
-
Strong absorption at 1745 cm (C=O stretch of ester).
-
Peaks at 750 cm (C-Cl stretch) and 1630 cm (oxazole ring vibration).
NMR Analysis:
-
: δ 1.35 (t, 3H, CHCH), 4.32 (q, 2H, OCH), 4.85 (s, 2H, CHCl), 8.15 (s, 1H, oxazole-H) .
-
: δ 165.2 (C=O), 148.1 (oxazole C-2), 61.8 (OCH), 40.3 (CHCl) .
Computational and In Silico Evaluations
Molecular dynamics simulations predict favorable pharmacokinetic properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume